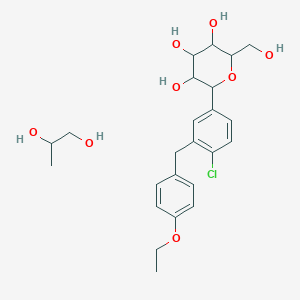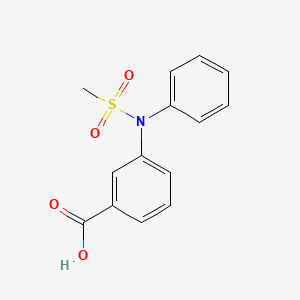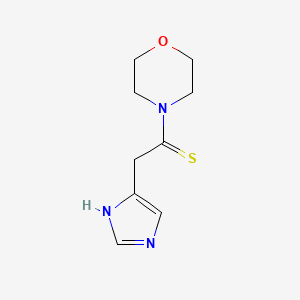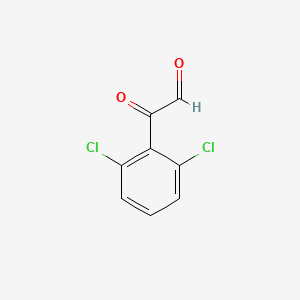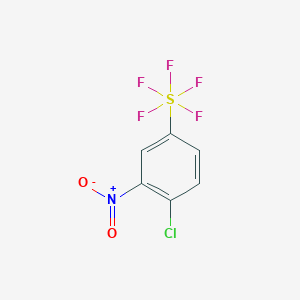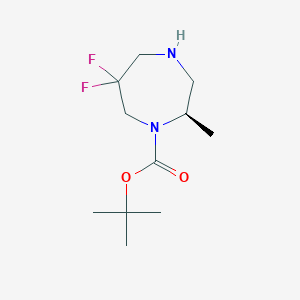
tert-Butyl (R)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a diazepane ring, and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamine and dihalide precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its diazepane ring, which mimics certain biological structures.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or improved mechanical strength.
作用機序
The mechanism of action of tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can bind to active sites, while the fluorine atoms may enhance binding affinity through electronic effects. Pathways involved include inhibition of specific enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
- tert-Butyl 4-[(E)-2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoate
- tert-Butyl 2,2,2-trifluoroacetate
- tert-Butyl 4-[(E)-2-(2,4-difluorophenyl)hydrazono]-3-oxobutanoate
Uniqueness
tert-Butyl ®-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring and fluorine atoms, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for research and development .
特性
分子式 |
C11H20F2N2O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
tert-butyl (2R)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20F2N2O2/c1-8-5-14-6-11(12,13)7-15(8)9(16)17-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-/m1/s1 |
InChIキー |
UIDGFLNKIAHEKX-MRVPVSSYSA-N |
異性体SMILES |
C[C@@H]1CNCC(CN1C(=O)OC(C)(C)C)(F)F |
正規SMILES |
CC1CNCC(CN1C(=O)OC(C)(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)



